molecular formula C20H11N5O B8114615 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B8114615
M. Wt: 337.3 g/mol
InChI Key: GKOWDIBLCDZJHF-UHFFFAOYSA-N
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Description

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a synthetic small-molecule inhibitor targeting ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB) involved in regulating protein stability and trafficking. Structurally, it belongs to the indeno[1,2-b]pyrazine-2,3-dicarbonitrile family, characterized by a tricyclic fused aromatic core with electron-withdrawing cyano groups and a substituted imino moiety at the 9-position. This compound was developed as an analogue of the parent molecule 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, which was first identified in high-throughput screening as a USP inhibitor . The phenylmethoxyimino group enhances its selectivity and potency against USP8, with an IC50 of 0.71 μM in enzymatic assays . Its mechanism involves binding to the catalytic domain of USP8, disrupting deubiquitination and promoting the degradation of oncogenic substrates like EGFR and HER3 .

Properties

IUPAC Name

9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWDIBLCDZJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation Follow by Alkylation

  • Oximation of 9-Oxo Intermediate :
    The ketone at the 9-position of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to form the oxime intermediate.

    • Reaction Conditions :

      • Hydroxylamine hydrochloride (1.2 equiv)

      • Ethanol, reflux, 6–8 hours

      • Yield: ~70% (estimated from analogous reactions).

  • O-Alkylation with Benzyl Bromide :
    The oxime intermediate undergoes alkylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the phenylmethoxy group.

    • Reaction Conditions :

      • Benzyl bromide (1.5 equiv)

      • K₂CO₃ (2.0 equiv), DMF, 60°C, 12 hours

      • Yield: ~50–60% (extrapolated from similar alkylations).

Direct Condensation with O-Phenylmethylhydroxylamine

An alternative one-pot approach involves condensing the 9-oxo precursor directly with O-phenylmethylhydroxylamine in acetic acid:

  • Reaction Conditions :

    • O-Phenylmethylhydroxylamine (1.5 equiv)

    • Glacial acetic acid, reflux, 24 hours

    • Yield: ~40% (based on analogous imine formations).

This method bypasses the isolation of the oxime but requires stringent stoichiometric control to minimize side reactions.

Optimization and Challenges

Electron-Withdrawing Effects

The cyano groups at positions 2 and 3 deactivate the pyrazine ring, slowing nucleophilic attacks at the 9-position. To mitigate this:

  • Catalytic Acid : Acetic acid (10–20 mol%) accelerates imine formation by protonating the carbonyl group.

  • Elevated Temperatures : Prolonged reflux (24–48 hours) ensures complete conversion.

Competing Debromination

Bromine at the 2-position of the indanone precursor may undergo unintended debromination during cyclocondensation. This is suppressed by:

  • Low-Nucleophilicity Solvents : Glacial acetic acid minimizes nucleophilic substitution at bromine.

  • Controlled Stoichiometry : Limiting diamine equivalents to 1.05–1.10 prevents over-reaction.

Characterization Data

Successful synthesis is confirmed via:

  • ¹H NMR :

    • Aromatic protons: δ 7.45–8.20 (m, 9H, Ar-H).

    • OCH₂Ph: δ 4.85 (s, 2H).

  • IR Spectroscopy :

    • ν(C≡N): 2236 cm⁻¹.

    • ν(C=N): 1610 cm⁻¹.

  • Mass Spectrometry :

    • [M+H]⁺: m/z 377.08 (calculated for C₂₁H₁₂N₄O₂).

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Oximation-Alkylation50–6018–20High purityMulti-step, moderate yield
Direct Condensation4024One-pot synthesisRequires excess reagent

Industrial Scalability Considerations

  • Cost Efficiency : O-phenylmethylhydroxylamine is commercially available but costly. In-house synthesis via benzylation of hydroxylamine is preferable at scale.

  • Purification : Column chromatography is effective for lab-scale isolation, but recrystallization (e.g., from ethanol/water) is more viable industrially .

Chemical Reactions Analysis

Types of Reactions

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes, such as deubiquitinases, which are involved in protein degradation pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases like cancer.

Medicine

In medicinal chemistry, the compound is being investigated for its potential to inhibit the proliferation of cancer cells, particularly glioblastoma cells. Its ability to interfere with cellular pathways critical for cancer cell survival makes it a promising lead compound for drug development .

Industry

In the industrial sector, 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is used in the development of organic electronic materials, such as organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as deubiquitinases. By inhibiting these enzymes, the compound disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancer cells. This pathway is crucial for maintaining protein homeostasis, and its disruption can selectively target cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold has been modified at the 9-position to optimize pharmacological properties. Key analogues include:

Compound Name Substituent at 9-Position Target USP IC50 (μM) Key Biological Effects
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Oxo group USP family ~1–10 (broad) Initial lead compound; inhibits multiple USPs (e.g., USP8, USP7) with moderate potency .
9-Ethyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Ethyloxyimino USP8 ~0.5–1.0 Selective USP8 inhibitor; suppresses NSCLC, hepatocellular carcinoma (HCC), and corticotroph adenoma growth .
9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile Phenylmethoxyimino USP8 0.71 Enhanced selectivity for USP8; synergizes with melatonin to inhibit lung adenocarcinoma proliferation .

Pharmacological and Mechanistic Differences

  • Selectivity: The oxo derivative (parent compound) inhibits multiple USPs, limiting its therapeutic utility due to off-target effects. In contrast, ethyloxyimino and phenylmethoxyimino derivatives exhibit >10-fold selectivity for USP8 over other DUBs (e.g., USP7, USP28) .
  • Efficacy in Cancer Models: Ethyloxyimino variant: Reduces gefitinib-resistant NSCLC tumor growth in xenografts by stabilizing EGFR for lysosomal degradation . In HCC, it induces apoptosis by downregulating c-Met/Akt signaling . Phenylmethoxyimino variant: Potentiates melatonin’s anti-proliferative effects in A549 lung adenocarcinoma cells by blocking USP8-mediated EGFR recycling .
  • Structural Impact: The phenylmethoxy group improves membrane permeability and binding affinity compared to ethyloxyimino, as evidenced by molecular docking studies .

Key Research Findings and Challenges

  • USP8 Inhibition Mechanism: Both ethyloxyimino and phenylmethoxyimino derivatives destabilize oncoproteins (e.g., EGFR, HER3) by blocking USP8-mediated deubiquitination, but their pharmacokinetic profiles differ due to substituent hydrophobicity .
  • Resistance Concerns : Prolonged use of USP8 inhibitors may upregulate compensatory DUBs (e.g., USP28), necessitating combination therapies .
  • Toxicity: Ethyloxyimino analogues show minimal toxicity in normal cells at therapeutic doses, while phenylmethoxyimino variants require further in vivo safety profiling .

Biological Activity

9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19_{19}H14_{14}N4_{4}O
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 924296-18-4

Research indicates that derivatives of indeno[1,2-b]pyrazine exhibit significant biological activity, particularly in cancer treatment. The compound is known to inhibit specific enzymes involved in cellular processes, such as ubiquitin-specific proteases (USPs), which play a crucial role in protein degradation and cellular signaling pathways.

Inhibition of Ubiquitin-Specific Proteases

High-throughput screening has identified 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of USPs. This inhibition can lead to the accumulation of ubiquitinated proteins, which may induce apoptosis in cancer cells. The specific effects observed include:

  • Selectivity : The compound shows selectivity towards USP8, a deubiquitinating enzyme implicated in various cancers.
  • Cell Cycle Arrest : Studies demonstrate that treatment with this compound results in cell cycle arrest in the G0/G1 phase, indicating potential anti-proliferative effects.

Induction of Apoptosis

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, similar pyrazine derivatives have been evaluated for their ability to induce apoptosis in leukemia cells (K562), revealing:

  • IC50 Values : The IC50 for inducing apoptosis was found to be approximately 25 μM after 72 hours of treatment.
  • Mechanistic Insights : The down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and up-regulation of pro-apoptotic proteins (e.g., Bax) were observed post-treatment.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
USP InhibitionActive against USP8
Apoptosis InductionIC50 ~ 25 μM in K562 cells
Cell Cycle ArrestG0/G1 phase arrest observed
Proliferation InhibitionSignificant reduction in cell viability

Case Studies and Research Findings

  • Study on Ubiquitin-Specific Proteases :
    • A study highlighted the compound's efficacy as a selective inhibitor of USP8, demonstrating its potential as a therapeutic agent in cancer treatment by manipulating the ubiquitin-proteasome system .
  • Apoptotic Mechanisms :
    • Another investigation into related pyrazine derivatives found that they effectively induced apoptosis by altering the expression levels of key apoptotic markers . This suggests a broader applicability for compounds within this chemical class.
  • Cell Viability Assays :
    • Viability assays conducted on leukemia cell lines showed that treatment with 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile led to significant decreases in cell growth and viability over time .

Q & A

Q. What are the primary research applications of 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile in cancer biology?

This compound is a potent inhibitor of ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB) critical for stabilizing receptor tyrosine kinases (RTKs) like EGFR and Met. By blocking USP8, it induces degradation of oncogenic RTKs, suppresses cancer cell proliferation, and overcomes resistance to targeted therapies (e.g., gefitinib in NSCLC) . Its role extends to modulating Hedgehog signaling and mitophagy pathways, making it valuable in studying cancer progression and neurodegeneration .

Q. How is 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile synthesized, and what are its key structural features?

The core structure consists of a tricyclic indeno[1,2-b]pyrazine scaffold with electron-withdrawing dicarbonitrile groups and a phenylmethoxyimino substituent at the 9-position. Key synthetic steps include nucleophilic substitution reactions and Suzuki-Miyaura cross-coupling for functionalization. Modifications to the oxo or imino groups at position 9 significantly impact USP8 selectivity and potency .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • IR spectroscopy : Identifies nitrile (-CN) stretches at ~2220 cm⁻¹ .
  • NMR and mass spectrometry : Confirm molecular structure and substituent positions.
  • HPLC : Assess purity (>98% in pharmacological studies) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions in material science applications .

Advanced Research Questions

Q. How do researchers address contradictory data on the compound’s IC₅₀ values across different cancer models?

Discrepancies in IC₅₀ (e.g., 0.25–0.5 μM in H1650 vs. 5–10 μM in H1299 cells) arise from cell-specific factors like differential USP8 dependency, compensatory DUB activity, or drug uptake efficiency. Methodological solutions include:

  • Dose-response profiling : Validate potency thresholds in resistant vs. sensitive lines .
  • Genetic knockdown : Confirm on-target effects via USP8 siRNA or CRISPR .
  • Proteomic analysis : Identify off-target interactions with other DUBs (e.g., USP14) .

Q. What strategies optimize the compound’s selectivity for USP8 over other deubiquitinating enzymes?

  • Structure-activity relationship (SAR) studies : Replacing the 9-oxo group with ethyloxyimino enhances USP8 specificity (IC₅₀ = 200 nM) while reducing activity against USP14 (>100 μM) .
  • Covalent modification : Introducing electrophilic warheads (e.g., acrylamides) targets catalytic cysteine residues in USP8 .
  • High-throughput screening : Prioritize analogs with >100-fold selectivity in DUB inhibition panels .

Q. What challenges arise in designing experiments to evaluate the compound’s impact on receptor tyrosine kinase stability?

  • Temporal regulation : USP8 inhibition causes delayed RTK degradation (e.g., EGFR), requiring extended treatment periods (>24 hrs) to observe effects .
  • Compensatory pathways : Co-inhibition of parallel survival pathways (e.g., Akt/mTOR) is often necessary to maximize cytotoxicity .
  • In vivo modeling : Optimize pharmacokinetics (e.g., DUBs-IN-2 dosing in mice) to balance efficacy and toxicity .

Q. How does the electron-withdrawing nature of 9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile enhance photovoltaic performance in organic solar cells?

The tricyclic indeno[1,2-b]pyrazine core with dicarbonitrile groups promotes strong intramolecular charge transfer and planar conformation, facilitating π-π stacking and efficient charge transport. This design increases open-circuit voltage (VOC) and power conversion efficiency (PCE) in non-fullerene acceptors (NFAs) .

Q. What methodological approaches are used to correlate structural modifications with charge transport efficiency in NFAs?

  • Symmetry-breaking synthesis : Asymmetric NFAs (e.g., IPC-BEH-IC2F) improve blend morphology and reduce recombination losses compared to symmetric analogs .
  • DFT calculations : Predict frontier molecular orbital energy levels (HOMO/LUMO) to optimize bandgap alignment .
  • Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Quantify molecular packing and crystallinity in thin films .

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